5-Bromo-3-chloro-2-methoxypyridine
Overview
Description
5-Bromo-3-chloro-2-methoxypyridine is an organic compound with the molecular formula C6H5BrClNO and a molecular weight of 222.47 g/mol . It is a substituted pyridine derivative, characterized by the presence of bromine, chlorine, and methoxy groups attached to the pyridine ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of a potent and selective somatostatin sst 3 receptor antagonist , suggesting potential targets in the somatostatin receptor family.
Action Environment
The action of 5-Bromo-3-chloro-2-methoxypyridine can be influenced by various environmental factors. For instance, its stability might be affected by light, temperature, and humidity . Therefore, it’s recommended to store this compound in a dark, dry place at room temperature .
Biochemical Analysis
Biochemical Properties
5-Bromo-3-chloro-2-methoxypyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate or inhibitor in enzyme-catalyzed reactions. The nature of these interactions can vary, but they often involve the formation of covalent or non-covalent bonds with the active sites of enzymes or binding pockets of proteins . These interactions can modulate the activity of the enzymes or proteins, leading to changes in biochemical pathways.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events . Additionally, this compound can modulate the expression of specific genes, thereby influencing cellular responses to various stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation of enzymatic activity . This compound may also interact with transcription factors or other regulatory proteins, resulting in changes in gene expression . These molecular interactions are crucial for understanding the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific storage conditions, but it may degrade over time when exposed to light or heat . Long-term exposure to this compound can lead to cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response . Additionally, toxic or adverse effects may occur at high doses, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound can be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of different metabolites . Understanding these metabolic pathways is essential for predicting the compound’s behavior in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments . The compound’s distribution can influence its biological activity and potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell . This localization is crucial for understanding the compound’s role in cellular processes and its potential as a therapeutic agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-chloro-2-methoxypyridine typically involves the halogenation of 2-methoxypyridine. One common method is the bromination of 2-methoxypyridine followed by chlorination. The reaction conditions often involve the use of bromine and chlorine reagents in the presence of a catalyst or under specific temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-chloro-2-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted pyridine derivatives .
Scientific Research Applications
5-Bromo-3-chloro-2-methoxypyridine has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the development of bioactive molecules and as a building block in medicinal chemistry.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloro-3-methoxypyridine: A closely related compound with similar chemical properties and applications.
3-Bromo-5-chloro-2-methoxypyridine: Another isomer with different substitution patterns on the pyridine ring.
5-Bromo-4-chloro-2-methoxypyridine: A compound with a different position of the chlorine atom on the pyridine ring.
Uniqueness
5-Bromo-3-chloro-2-methoxypyridine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of both bromine and chlorine atoms, along with the methoxy group, provides a versatile platform for various chemical transformations and applications in research and industry .
Properties
IUPAC Name |
5-bromo-3-chloro-2-methoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c1-10-6-5(8)2-4(7)3-9-6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHXNAQRMMXBGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10654215 | |
Record name | 5-Bromo-3-chloro-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10654215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848366-28-9 | |
Record name | 5-Bromo-3-chloro-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10654215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-3-chloro-2-methoxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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